![molecular formula C22H22N2O4 B11628651 3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11628651.png)
3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound of interest in drug discovery and development.
Industry: It can be used in the development of dyes, pigments, and other materials due to its stable structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include binding to active sites, inhibition of enzymatic activity, or modulation of receptor functions, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used in the treatment of malaria and autoimmune diseases.
Cinchonine: Another antimalarial agent.
Uniqueness
What sets 3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and application in various fields.
Propriétés
Formule moléculaire |
C22H22N2O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
3-O-ethyl 6-O-methyl 4-(2,3-dimethylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-5-28-22(26)17-12-23-19-10-9-15(21(25)27-4)11-16(19)20(17)24-18-8-6-7-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,23,24) |
Clé InChI |
WFWXNVURROVILW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B11628570.png)
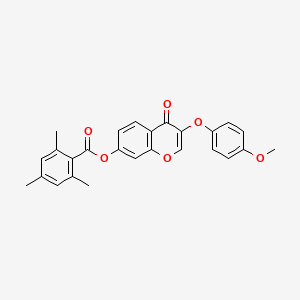
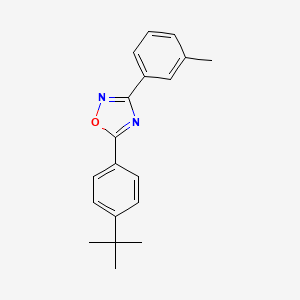
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628583.png)
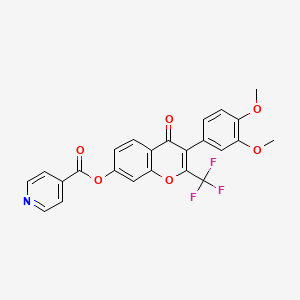
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)
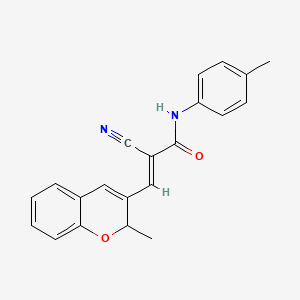
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628622.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11628630.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B11628635.png)
![4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11628647.png)
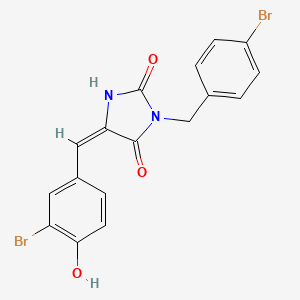
![4-[(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11628658.png)
![N-[(Z)-[(3,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11628661.png)
